molecular formula CH6ClN3 B566211 Guanidine-d5 deuteriochloride CAS No. 108694-93-5

Guanidine-d5 deuteriochloride

Cat. No.: B566211
CAS No.: 108694-93-5
M. Wt: 101.567
InChI Key: PJJJBBJSCAKJQF-YIKVAAQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine-d5 deuteriochloride typically involves the reaction of deuterated ammonia with cyanamide under controlled conditions. The reaction proceeds as follows: [ \text{D}_2\text{NC(=ND)ND}_2 + \text{HCl} \rightarrow \text{D}_2\text{NC(=ND)ND}_2 \cdot \text{DCl} ] This reaction is carried out in a deuterated solvent to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Guanidine-d5 deuteriochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Guanidine hydrochloride
  • Guanidine-15N3 hydrochloride
  • Guanidine-13C hydrochloride
  • Guanidineacetic acid-2,2-d2

Comparison: Guanidine-d5 deuteriochloride is unique due to the complete replacement of hydrogen atoms with deuterium, which provides enhanced stability and distinct vibrational modes. This makes it particularly useful in NMR spectroscopy and mass spectrometry compared to its non-deuterated counterparts .

Biological Activity

Guanidine-d5 deuteriochloride (CAS Number: 108694-93-5) is a deuterated form of guanidine hydrochloride, which is known for its significant biological activity, particularly as a protein denaturant and in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaCClD₆N₃
Molecular Weight101.568 g/mol
Density1.69 g/cm³
Boiling Point132.9 °C at 760 mmHg
Melting Point185-189 °C
Flash Point34.2 °C

This compound is characterized by its heavy isotopes, which can affect the pharmacokinetics and metabolic profiles of drugs when incorporated into drug molecules .

Guanidine compounds, including guanidine-d5, are known to act as strong chaotropes. They disrupt hydrogen bonding networks in proteins, leading to denaturation and unfolding. This property is particularly useful in biochemical studies where protein structure and function are analyzed .

The incorporation of deuterium alters the dynamics of molecular interactions, potentially providing insights into the conformational changes during protein folding and unfolding processes. Studies have shown that guanidine hydrochloride can induce conformational changes in proteins such as prolyl oligopeptidase (PREP), which is involved in various neurodegenerative diseases .

Biological Applications

  • Protein Denaturation : Guanidine-d5 is primarily used to denature proteins for structural analysis. It increases the solubility of hydrophobic proteins, facilitating their study .
  • Pharmacological Research : The compound's ability to modify the pharmacokinetic properties of drugs has garnered attention in drug development. Deuterated compounds often exhibit altered metabolic pathways, which can enhance therapeutic efficacy .
  • Neuromuscular Disorders : Guanidine hydrochloride has been used therapeutically in conditions like Lambert-Eaton Myasthenic Syndrome (LEMS). Case studies indicate that patients receiving guanidine showed improvements in neuromuscular transmission and muscle strength .

Case Studies

Case Study 1: Lambert-Eaton Myasthenic Syndrome

  • Patient Profile : A cohort of patients treated with guanidine hydrochloride.
  • Dosage : Ranged from 20 mg/kg-day to 30 mg/kg-day.
  • Results : Notable improvements in muscle strength were observed, with side effects including paresthesias that subsided over time. One patient exhibited significant improvement after two months of treatment at a dosage of 12 mg/kg-day .

Case Study 2: Protein Folding Studies

  • Research Findings : In a study involving PREP, guanidine-d5 was used to analyze conformational dynamics through Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). The results indicated that ligand binding significantly altered the inter-domain dynamics of PREP, providing insights into its non-peptidase functions relevant to neurodegenerative diseases .

Properties

IUPAC Name

(2H)chlorane;1,1,2,3,3-pentadeuterioguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i/hD6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJBBJSCAKJQF-YIKVAAQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N=C(N([2H])[2H])N([2H])[2H].[2H]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718715
Record name (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108694-93-5
Record name (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108694-93-5
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